(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a fluorophenyl group attached to an oxolane ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and diethyl oxalate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the oxolane ring.
Chiral Resolution: The final step involves chiral resolution to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted fluorophenyl compounds.
Scientific Research Applications
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The oxolane ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic acid
- (2R,3R)-2-(4-Bromophenyl)oxolane-3-carboxylic acid
- (2R,3R)-2-(4-Methylphenyl)oxolane-3-carboxylic acid
Uniqueness
(2R,3R)-2-(4-Fluorophenyl)oxolane-3-carboxylic acid stands out due to the presence of the fluorine atom, which imparts unique electronic properties. This fluorine substitution enhances the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXQEMAVSUSSJ-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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